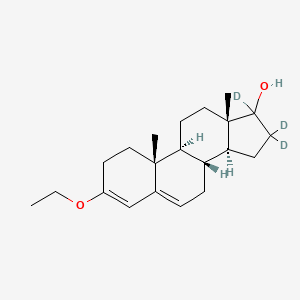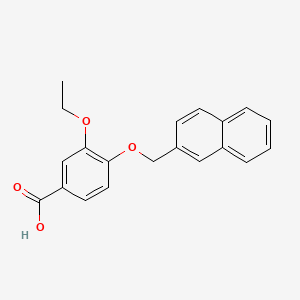![molecular formula C8H13NO2 B1171159 7-Azabiciclo[2.2.1]heptano-2-carboxilato de metilo CAS No. 178241-05-9](/img/structure/B1171159.png)
7-Azabiciclo[2.2.1]heptano-2-carboxilato de metilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate and its analogs has been achieved through various methods. Kubyshkin, Mikhailiuk, and Komarov (2007) synthesized a rigid non-chiral analogue of 2-aminoadipic acid from dimethyl-meso-2,5-dibromohexanedioate (Kubyshkin, Mikhailiuk, & Komarov, 2007). Additionally, Onogi, Higashibayashi, and Sakurai (2012) reported a microwave-assisted synthesis of a derivative of the compound (Onogi, Higashibayashi, & Sakurai, 2012).
Molecular Structure Analysis
The molecular structure of Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate is characterized by its azabicyclo heptane ring. Studies such as those by Hart and Rapoport (1999) and Ramanaiah, Zhu, Klein-Stevens, and Trudell (1999) have explored the conformation and stereochemistry of this compound and its derivatives (Hart & Rapoport, 1999), (Ramanaiah et al., 1999).
Chemical Reactions and Properties
Various chemical reactions involving Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate have been studied. For example, Malpass and White (2004) examined the use of this compound in the synthesis of novel epibatidine analogues (Malpass & White, 2004). Petz and Wanner (2013) explored its use in synthesizing γ-aminobutyric acid analogues (Petz & Wanner, 2013).
Physical Properties Analysis
The physical properties of Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate, such as melting points, boiling points, and solubility, have been analyzed in various studies. However, specific detailed studies focusing solely on these physical properties are less common in the available literature.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and chemical transformations, have been a focus in several studies. Fraser and Swingle (1970) provided insights into the chemical properties and reactions of 7-azabicyclo[2.2.1]heptane derivatives (Fraser & Swingle, 1970).
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Estereoisoméricos
El 7-Azabiciclo[2.2.1]heptano-2-carboxilato de metilo se utiliza en la síntesis de exo- y endo-7-metil-7-azabiciclo[2.2.1]heptan-2-ol {svg_1}. Este proceso implica un procedimiento general para la preparación de endo/exo-7-metil-7-azabiciclo-[2.2.1]heptan-2-ol {svg_2}.
Construcción de 2-azabiciclo[2.2.1]heptanos Oxigenados
Este compuesto se utiliza en la construcción de 2-azabiciclo[2.2.1]heptanos oxigenados a través de la aminoacilación 1,2 catalizada por paladio de ciclopentenos {svg_3}. Esta reacción procede de manera eficiente con una amplia gama de sustratos {svg_4}.
Construyendo una Biblioteca de Estructuras Aza-bicíclicas Puentes
Los productos de la reacción anterior podrían ser funcionalizados adicionalmente para construir una biblioteca de estructuras aza-bicíclicas puente {svg_5}. Esta es una aplicación significativa, ya que permite la creación de una gama diversa de estructuras para estudios posteriores y posibles aplicaciones {svg_6}.
Polimerizaciones de Alquenos Inducidas por Radicales
Aunque no está directamente relacionado con el this compound, su derivado, 2-metiliden-7-oxanorbornano, se ha utilizado en polimerizaciones de alquenos inducidas por radicales {svg_7}. Esto sugiere aplicaciones potenciales del this compound en reacciones similares.
Compuestos Bioactivos y Herbicidas
Se ha descubierto que los derivados de 7-Oxanorbornano, que están relacionados con el this compound, son bioactivos {svg_8}. Algunos de estos compuestos poseen propiedades biológicas interesantes, y también se ha encontrado que los análogos de estos compuestos son bioactivos, por ejemplo, como herbicidas {svg_9}.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-4-5-2-3-7(6)9-5/h5-7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQASNVBNVNCIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611232 | |
| Record name | Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1230486-65-3 | |
| Record name | Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



